molecular formula C14H11ClN4S B2432049 4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-83-4

4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2432049
CAS No.: 499795-83-4
M. Wt: 302.78
InChI Key: OREBAXVYRQYGPW-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a chemical compound with the molecular formula C 14 H 11 ClN 4 S and a molecular weight of 302.78 g/mol . This structurally complex molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile. Thiazole derivatives are present in numerous approved drugs and are extensively investigated for their anticancer, antimicrobial, and anti-inflammatory activities . The mesoionic nature of related heterocyclic structures, such as 1,3,4-thiadiazoles, allows for favorable interaction with biological membranes and various protein targets, suggesting significant research potential for this compound . The integration of the chlorophenyl-thiazole moiety with a pyrimidine-2-amine group creates a hybrid structure ideal for probing novel biological mechanisms. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core scaffold in structure-activity relationship (SAR) studies. Its structure aligns with compounds studied for targeted protein inhibition, making it a valuable candidate for molecular docking and dynamics simulation studies in drug discovery pipelines . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-4-2-3-5-10(9)15/h2-7H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREBAXVYRQYGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions with pyrimidine derivatives under controlled conditions yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound is primarily studied for its anticancer properties , particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to decreased proliferation of cancer cells. Research indicates that derivatives of pyrimidine and thiazole exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for cancer therapy.

Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of 4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced G1 phase arrest and triggered apoptosis through caspase activation .

Study 2: In Vivo Efficacy

Another significant study explored the in vivo efficacy of the compound using xenograft models of colon cancer. Mice treated with the compound showed a marked reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues, supporting its potential as an effective anticancer agent .

Comparative Analysis with Other Compounds

Compound NameStructurePrimary ApplicationBiological Activity
This compoundStructureAnticancerCDK inhibition, cytotoxicity
2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic AcidStructureAnticancerEnzyme inhibition
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amineStructureAnticancerMulti-target kinase inhibition

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
  • 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives

Uniqueness

4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole and pyrimidine ring system makes it a versatile scaffold for the development of new bioactive molecules.

Biological Activity

The compound 4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS Number: 499795-83-4) is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that integrates a thiazole ring, a pyrimidine ring, and a chlorophenyl substituent. Its molecular formula is C14H11ClN4SC_{14}H_{11}ClN_4S, with a melting point of 214 - 216 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies demonstrate that derivatives related to this compound can induce cell cycle arrest and promote apoptotic pathways in cancer cells. For example, certain thiazole derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
  • Mechanism of Action : The mechanism often involves the modulation of key proteins in the apoptotic pathway, such as the Bax/Bcl-2 ratio and caspase activation, leading to increased apoptosis in targeted cancer cells .

Neuropharmacological Effects

Thiazole compounds have also been investigated for their effects on neurotransmitter receptors:

  • GluA2 AMPA Receptor Modulation : Some thiazole derivatives act as negative allosteric modulators of AMPA receptors, influencing synaptic transmission and potentially offering therapeutic avenues for neurodegenerative diseases .

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives on MCF-7 and HepG2 cell lines. The findings revealed that specific substitutions on the thiazole scaffold significantly enhanced anticancer activity:

  • Compound Variants : Variants with piperazine or piperidine rings showed improved potency (IC50 values ranging from 2.32 to 10.10 µg/mL) compared to their counterparts without these modifications .

Neuropharmacological Investigation

Another investigation focused on the interaction of thiazole derivatives with glutamate receptors:

  • Findings : One derivative was shown to reduce cell viability in cancer lines while sparing normal cells, indicating selective toxicity which is crucial for therapeutic applications .

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in disease pathways:

  • Inhibition of Kinases : It may inhibit kinases involved in cell proliferation.
  • Receptor Modulation : As noted, it can modulate receptor activity affecting neurotransmission.

Biochemical Pathways

The compound's interactions lead to alterations in several biochemical pathways:

  • Apoptosis Induction : It promotes apoptosis through mitochondrial pathways.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at critical phases (G1/S or G2/M), preventing further proliferation.

Data Summary

PropertyValue
Molecular FormulaC14H11ClN4S
Melting Point214 - 216 °C
CAS Number499795-83-4
Anticancer IC50 (MCF-7)~0.28 µg/mL
Anticancer IC50 (HepG2)~9.6 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiourea analogs may serve as precursors for halogenated intermediates, as seen in the synthesis of structurally similar pyrazol-5-amine derivatives . Key intermediates should be characterized using 1H/13C NMR and mass spectrometry. X-ray crystallography is critical for confirming regioselectivity, as demonstrated in halogenated tetrazole regioisomers .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve ambiguities in regiochemistry, particularly for thiazole-pyrimidine hybrids. For example, intramolecular hydrogen bonding (e.g., N–H⋯N) stabilizes the pyrimidine core, as observed in analogous N-(aryl)pyrimidin-4-amine derivatives . IR spectroscopy can confirm functional groups like amine (–NH2) and thiazole (C–S stretching at ~650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Begin with antimycobacterial or antifungal assays, given the activity of structurally related pyrimidine-thiazole hybrids . For example, use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv at 6.25–50 µg/mL concentrations . Include cytotoxicity screening (e.g., Vero cells) to assess selectivity indices.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the pyrimidine and thiazole rings. For instance:

  • Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .
  • Introduce morpholine or piperazine moieties at the pyrimidine 2-amine position to improve solubility, as seen in morpholinomethyl-pyrimidine derivatives .
  • Use density functional theory (DFT) to predict electronic effects on binding affinity .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (MD, 100 ns) to model interactions with kinases or microbial enzymes. For example, the thiazole ring may coordinate with metal ions in bacterial efflux pumps, as suggested by SAR of 1,3,4-thiadiazole analogs . Validate predictions via isothermal titration calorimetry (ITC) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Polymorphism can drastically alter bioactivity. Compare crystal structures of active vs. inactive batches to identify conformational differences. For instance, dihedral angles between the pyrimidine ring and aryl substituents >10° may disrupt π-π stacking with target proteins, as observed in polymorphic pyrimidine derivatives . Use powder X-ray diffraction (PXRD) to monitor batch consistency .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer : Optimize cyclization steps using microwave-assisted synthesis (e.g., 120°C, POCl3, 30 min) to reduce side reactions . For thiazole formation, employ Dean-Stark traps to remove H2O and shift equilibrium. Purify intermediates via flash chromatography (hexane:EtOAc, 3:1) to eliminate regioisomeric byproducts .

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